molecular formula C17H16ClIN2O2 B2675735 2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide CAS No. 313985-27-2

2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide

Cat. No.: B2675735
CAS No.: 313985-27-2
M. Wt: 442.68
InChI Key: WNWPZKWBFVNTLI-UHFFFAOYSA-N
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Description

2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. It is characterized by its molecular formula C17H16ClIN2O2 and a molecular weight of 442.68 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide typically involves multi-step organic reactions. One common method includes the iodination of 2-chlorobenzamide followed by the introduction of the morpholinophenyl group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) and copper(I) iodide (CuI) in the presence of a base such as potassium carbonate (K2CO3) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may interfere with cellular signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-morpholinophenyl)benzamide: This compound shares a similar structure but differs in the position of the chlorine and morpholinophenyl groups.

    2-chloro-5-iodo-N-(4-morpholinylmethyl)phenylbenzamide: Another structurally related compound with slight variations in the morpholinyl group.

Uniqueness

2-chloro-5-iodo-N-(4-morpholinophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, iodine, and morpholinophenyl groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-5-iodo-N-(4-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClIN2O2/c18-16-6-1-12(19)11-15(16)17(22)20-13-2-4-14(5-3-13)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWPZKWBFVNTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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